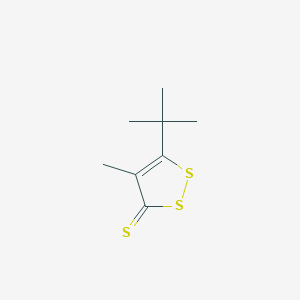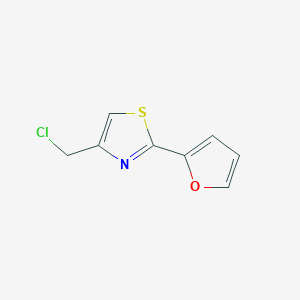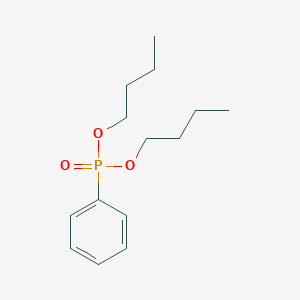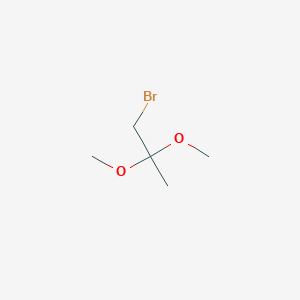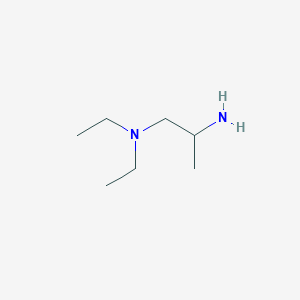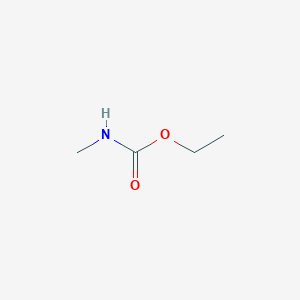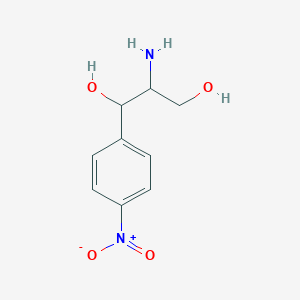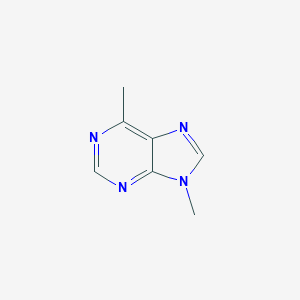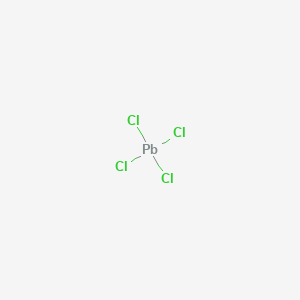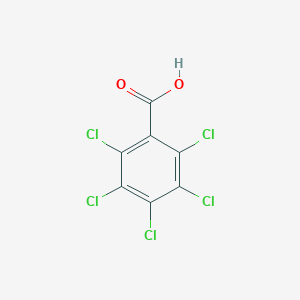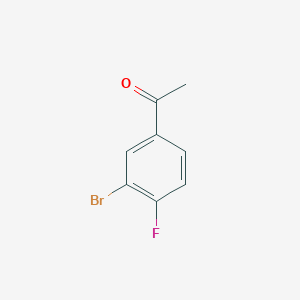
3-甲基-3-丁烯-2-醇
描述
Synthesis Analysis
The synthesis of 3-Methyl-3-buten-2-ol involves various methods, including the reduction of corresponding ketones or aldehydes, and reactions starting from methyl 2-hydroxy-3-butenoate. A key step in the synthesis is the isomerization of the C=C bond, which yields important intermediates for further transformations (Stach, Huggenberg, & Hesse, 1987).
Molecular Structure Analysis
The molecular structure of 3-Methyl-3-buten-2-ol has been investigated using high-level quantum chemistry calculations, revealing the geometries of reactants, intermediates, transition states, and products. These studies provide insights into the conformational preferences and electronic structure, which are crucial for understanding its reactivity and interactions (Zhang & Zhang, 2012).
Chemical Reactions and Properties
3-Methyl-3-buten-2-ol undergoes various chemical reactions, including oxidation, photoionization, and reactions with atomic chlorine. These processes lead to the formation of several products, indicating the compound's reactivity towards different chemical agents. The reaction pathways and products have been detailed through both experimental and theoretical studies, highlighting the compound's role in atmospheric chemistry and potential in synthetic applications (Li et al., 2021).
Physical Properties Analysis
The physical properties of 3-Methyl-3-buten-2-ol, such as its heat capacity, enthalpy of vaporization, and vapor pressure, have been thoroughly investigated. These properties are critical for understanding the compound's behavior under different conditions and for its application in various fields (Zaitsau et al., 2015).
科学研究应用
催化和化学工程:研究了 2-甲基-3-丁炔-2-醇在 Pd/ZnO 催化剂上的加氢反应,显示出对 2-甲基-3-丁烯-2-醇的高选择性和初始活性。使用朗缪尔-欣谢尔伍德机制开发了动力学模型和选择性研究,证明了催化剂在工业反应堆典型操作范围内的有效性 (Sergio Vernuccio 等人,2016).
大气化学:进行了 3-丁烯-2-醇和 2-甲基-3-丁烯-2-醇等不饱和醇与原子氯反应动力学的研究。这些研究提供了对这些化合物在大气中温度依赖性反应性的见解 (Ana M. Rodríguez 等人,2007)。
生物燃料和微生物生产:探索了大肠杆菌中异戊二烯类 C5 醇高产生产的代谢工程。这包括工程化 3-甲基-3-丁烯-1-醇和相关化合物的生产途径,作为潜在的生物燃料 (Kevin W. George 等人,2015)。
化学电离技术:一项研究调查了 H3O+、NO+ 和 O2+ 与一系列不饱和生物醇(包括 3-甲基-3-丁烯-1-醇)的反应。这项研究有助于理解化学电离技术在识别和量化不饱和醇混合物中的异构体中的应用 (N. Schoon 等人,2007)。
环境影响:在北美松树林中观察到 C5 醇排放,特别是 2-甲基-3-丁烯-2-醇,突出了其对当地大气化学和潜在植被来源的重大影响 (P. Goldan 等人,1993)。
燃烧和抗爆特性:对由微生物代谢产生的生物燃料(包括 3-甲基-2-丁烯-1-醇和 3-甲基-3-丁烯-1-醇)的抗爆特性的研究表明,它们具有作为火花点火发动机燃料添加剂的潜力 (J. H. Mack 等人,2014)。
安全和危害
3-Methyl-3-buten-2-ol is flammable and harmful if inhaled. It may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .
未来方向
属性
IUPAC Name |
3-methylbut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4(2)5(3)6/h5-6H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYLKNVLTAPJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871205 | |
| Record name | 3-Methyl-3-buten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-buten-2-ol | |
CAS RN |
10473-14-0 | |
| Record name | 3-Methyl-3-buten-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10473-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-3-buten-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010473140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-3-buten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-3-buten-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-3-BUTEN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG8M3UNR9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




